molecular formula C14H8Cl2N2 B1606175 4,7-Dichloro-2-phenylquinazoline CAS No. 54665-92-8

4,7-Dichloro-2-phenylquinazoline

Cat. No.: B1606175
CAS No.: 54665-92-8
M. Wt: 275.1 g/mol
InChI Key: YHPZVDQRVXUAKF-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinazoline core with chlorine atoms at the 4 and 7 positions and a phenyl group at the 2 position. This unique arrangement imparts specific chemical and biological properties to the compound .

Biochemical Analysis

Biochemical Properties

4,7-Dichloro-2-phenylquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme BRD4, which is involved in the regulation of gene expression through its interaction with acetylated lysine residues on histone proteins . This interaction can influence the transcriptional activity of genes associated with cell growth and differentiation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of fibroblasts, which are cells involved in the formation of connective tissue . This inhibition can reduce fibrosis, a process characterized by the excessive formation of connective tissue, which can lead to organ dysfunction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as BRD4, inhibiting its activity . This inhibition can lead to changes in gene expression, particularly the downregulation of genes involved in cell proliferation and survival. Additionally, this compound can interfere with other signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to vital organs and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular functions. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with benzoyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers high yields and efficiency. This method is advantageous due to its scalability and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-2-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .

Scientific Research Applications

4,7-Dichloro-2-phenylquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual chlorine substitution, which enhances its reactivity and biological activity compared to its analogs. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4,7-dichloro-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPZVDQRVXUAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327013
Record name 4,7-Dichloro-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54665-92-8
Record name 4,7-Dichloro-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Chloro-2-phenylquinazolin-4(3H)-one (3.11 g, 12.1 mmol) in POCl3 (40 mL) was heated with stirring at 90° C. under N2 for 2 d. The reaction was cooled to rt and evaporated to dryness under high vacuum. The residue was stirred for 30 min at 0° C. under Ar as a suspension in NH3/i-PrOH (2 M, 45 mL). Later DCM (˜100 mL) was added and stirring was continued for 1 h at rt. Aq NH4OH (cone, 50 mL) was added and layers were separated. The aqueous layer was extracted with DCM (2×). The organic phase was washed (satd NaHCO3, H2O, brine), dried (Na2SO4) and concentrated under reduced pressure to provide the title compound as a light yellow solid; 1H NMR (400 MHz, CD2Cl2) δ 8.56-8.46 (m, 2H), 8.14 (d, J=9.2 Hz, 1H), 8.02 (d, J=2.4 Hz, 1H), 7.56 (dd, J=2.4 Hz, 9.2 Hz, 1H), 7.52-7.45 (m, 3H).
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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